Rubifolic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-18-19(17-31)9-14-30(25(33)34)16-15-28(5)20(24(18)30)7-8-22-27(4)12-11-23(32)26(2,3)21(27)10-13-29(22,28)6/h7,18-19,21-24,31-32H,8-17H2,1-6H3,(H,33,34)/t18?,19?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |

InChI Key |

UBLKZBSRTSLNTC-YKKLBAJLSA-N |

Isomeric SMILES |

CC1C(CC[C@]2(C1C3=CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)CO |

Canonical SMILES |

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Rubifolic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has been isolated from medicinal plants such as Galium verum and Rubia cordifolia.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the scientific and drug development communities. This technical guide provides a detailed overview of the chemical structure, properties, and current state of knowledge regarding this compound.

Chemical Structure and Identification

The definitive chemical structure of this compound has been established through spectroscopic analysis. Its systematic IUPAC name is (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.

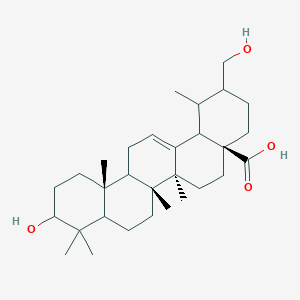

Diagram of the Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| CAS Number | 80489-65-2 | [2][3] |

| Molecular Formula | C30H48O4 | [2][3] |

| Molecular Weight | 472.7 g/mol | |

| Melting Point | 286-287 °C | |

| Predicted Density | 1.14±0.1 g/cm³ | |

| Predicted Boiling Point | 592.9±50.0 °C at 760 mmHg | |

| Predicted pKa | 4.60±0.70 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Experimental Protocols

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., aerial parts or roots) is subjected to solvent extraction. A common approach is maceration or Soxhlet extraction with a solvent of intermediate polarity, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their solubility. For instance, the crude extract can be suspended in water and sequentially extracted with solvents like n-hexane, chloroform, and ethyl acetate. Triterpenoids like this compound are often found in the less polar fractions (chloroform and ethyl acetate).

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques. This is a critical step to isolate the pure compound.

-

Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water) is often employed to yield the pure compound.

-

Generalized Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and characterization of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. Although the specific spectral data for this compound is not publicly available, the standard methods for structure elucidation of novel natural products include:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of this compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the detailed structure of organic molecules.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, as well as their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the biological activities and mechanisms of action of pure this compound. However, extracts from plants containing this compound, such as Rubia cordifolia, have been reported to possess a range of biological properties, including anti-inflammatory and immunomodulatory effects.

It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts, and the specific contribution of this compound to these effects has not yet been elucidated. Further research is required to isolate this compound in sufficient quantities for comprehensive biological screening and to investigate its potential effects on cellular signaling pathways.

Conclusion

This compound is a well-characterized triterpenoid with a defined chemical structure. While its physicochemical properties are partially known, there is a significant opportunity for further research into its biological activities and potential therapeutic applications. The development of detailed isolation and purification protocols is a crucial next step to enable these investigations. As a member of the triterpenoid class of compounds, this compound represents a promising lead for future drug discovery and development efforts. Researchers are encouraged to explore the pharmacological potential of this interesting natural product.

References

Rubifolic Acid: A Technical Guide to its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid, a triterpenoid (B12794562) compound, has been identified as a constituent of Rubia cordifolia (common madder), a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside the biological activities associated with extracts of its source plant. While specific experimental data for the pure compound remains limited in publicly available literature, this document consolidates the existing information to guide future research and drug discovery efforts. This guide also outlines general experimental protocols relevant to the isolation and biological evaluation of natural products like this compound and visualizes key signaling pathways potentially modulated by compounds from Rubia cordifolia.

Chemical and Physical Properties of this compound

The following table summarizes the reported physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2] |

| Molecular Weight | 472.7 g/mol | [1][2] |

| CAS Number | 80489-65-2 | [1][2] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 592.9 ± 50.0 °C at 760 mmHg | [1][2] |

| Flash Point (Predicted) | 326.4 ± 26.6 °C | [1] |

| Refractive Index (Predicted) | 1.568 | [1] |

| Acid Dissociation Constant (pKa) (Predicted) | 4.60 ± 0.70 | [2] |

| Solubility | Soluble in DMSO | [3] |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | [1] |

| XLogP3 (Predicted) | 5.9 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Detailed experimental protocols for the specific isolation, synthesis, and biological analysis of pure this compound are not extensively documented in the available scientific literature. However, this section provides representative methodologies for the extraction of compounds from Rubia cordifolia and for the assessment of biological activities relevant to this class of molecules.

General Protocol for Serial Exhaustive Extraction of Rubia cordifolia Roots

This protocol describes a common method for obtaining crude extracts from Rubia cordifolia, which would be the initial step for isolating this compound.

-

Preparation of Plant Material: The roots of Rubia cordifolia are collected, washed, and dried in the shade at room temperature. The dried roots are then ground into a coarse powder.

-

Serial Exhaustive Extraction:

-

A known quantity of the powdered root material is subjected to successive extractions with a series of solvents of increasing polarity.

-

The extraction is typically performed using a Soxhlet apparatus or by maceration with agitation.

-

A common solvent sequence is hexane, followed by dichloromethane, ethyl acetate, and finally methanol (B129727) or ethanol.

-

For each solvent, the extraction is carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction of soluble compounds.

-

-

Solvent Evaporation: The solvent from each extraction step is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts.

-

Further Purification: The triterpenoid-containing fractions (typically the less polar extracts) would then be subjected to further chromatographic purification steps, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative HPLC to isolate individual compounds like this compound.

General Protocol for In Vitro Cytotoxicity (MTT) Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a crude extract of Rubia cordifolia or purified this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize MTT into purple formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Biological Activity of Rubia cordifolia Extracts

While quantitative data on the biological activity of pure this compound is scarce, numerous studies have investigated the anticancer properties of extracts from Rubia cordifolia. The following table summarizes some of the reported IC₅₀ values.

| Cell Line | Extract Type | IC₅₀ (µg/mL) | Reference |

| HeLa (Cervical Cancer) | Methanol | 23.12 | |

| HeLa (Cervical Cancer) | Petroleum Ether | 38.13 | |

| HeLa (Cervical Cancer) | Dichloromethane | 48.87 | |

| HEp-2 (Larynx Cancer) | Methanol | 11.92 | |

| HEp-2 (Larynx Cancer) | Petroleum Ether | 21.44 | |

| HEp-2 (Larynx Cancer) | Dichloromethane | 29.02 |

It is crucial to reiterate that these values represent the activity of crude extracts and not purified this compound. The observed cytotoxicity could be due to the synergistic effects of multiple compounds present in the extracts.

Potential Signaling Pathway Modulation

Research into the constituents of Rubia cordifolia suggests that they may exert their biological effects through the modulation of key cellular signaling pathways implicated in cancer and inflammation. While the specific effects of this compound are yet to be elucidated, understanding these pathways provides a framework for future mechanistic studies.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and characterization of bioactive compounds from a plant source.

Caption: A generalized workflow for natural product drug discovery.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is frequently observed in various cancers, particularly colorectal cancer.

Caption: The canonical Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. It is one of the most frequently activated pathways in human cancers.

Caption: An overview of the PI3K/Akt signaling cascade.

ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide variety of cellular processes, including proliferation, differentiation, and survival.

Caption: The core components of the ERK/MAPK signaling pathway.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the field of drug discovery. The available data on its physicochemical properties provide a foundation for its synthesis and formulation. However, there are significant gaps in the current understanding of this compound. Future research should prioritize the following:

-

Isolation and Spectroscopic Characterization: A detailed protocol for the isolation of this compound from Rubia cordifolia is needed, along with comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and provide reference data for future studies.

-

Chemical Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.

-

Quantitative Biological Evaluation: The purified this compound needs to be systematically evaluated in a panel of in vitro and in vivo assays to determine its specific biological activities, including its anticancer, anti-inflammatory, and other potential therapeutic effects. This should include the determination of IC₅₀ or EC₅₀ values against various targets.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies are required to identify the direct molecular targets of this compound and to elucidate its precise effects on the signaling pathways outlined in this guide.

Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

Unveiling the Chemical Bounty of Rubia cordifolia: A Technical Guide to the Discovery and Isolation of its Bioactive Constituents, Including the Elusive Rubifolic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Rubia cordifolia L., commonly known as Indian Madder or Manjistha, is a plant with a rich history in traditional medicine, particularly in the Ayurvedic and Chinese systems. Its therapeutic applications, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective, have spurred significant scientific interest in its phytochemical composition. This technical guide provides a comprehensive overview of the discovery and isolation of bioactive compounds from Rubia cordifolia, with a special focus on the available information regarding Rubifolic acid. While detailed data on this compound remains limited, this document consolidates the known information and presents detailed experimental protocols for the isolation and characterization of other key constituents from this medicinally important plant. Furthermore, it summarizes quantitative data on the biological activities of these compounds and illustrates the key signaling pathways they modulate, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction: The Therapeutic Potential of Rubia cordifolia

Rubia cordifolia is a perennial climbing plant belonging to the Rubiaceae family. Its roots are a rich source of a diverse array of secondary metabolites, which are believed to be responsible for its wide-ranging pharmacological effects. Over 100 compounds have been identified from R. cordifolia, including anthraquinones, naphthoquinones, cyclic hexapeptides, triterpenoids, and flavonoids. Among these, compounds like rubiadin, alizarin, and purpurin (B114267) have been extensively studied.

This guide will delve into the scientific literature to provide a detailed account of the methodologies used to isolate and identify these valuable natural products. A particular emphasis is placed on a lesser-known constituent, this compound, a pentacyclic triterpenoid (B12794562). While its mention in the literature is sparse, this document aims to present all currently available data on this compound.

This compound: An Enigmatic Triterpenoid

This compound is a pentacyclic triterpenoid that has been reported as a constituent of Rubia cordifolia[1][2]. Despite its identification, detailed information regarding its discovery, isolation, and biological activity is not extensively documented in publicly available scientific literature.

Physicochemical Properties of this compound

The available data on the physicochemical properties of this compound is limited. The primary information found is its molecular formula and weight, which are crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C30H48O4 | [3] |

| Molecular Weight | 472.7 g/mol | [3] |

Table 1: Known Physicochemical Properties of this compound.

Experimental Protocols: Isolation and Purification of Bioactive Compounds from Rubia cordifolia

While a specific, detailed protocol for the isolation of this compound is not available, the general methodologies used for the extraction and separation of various classes of compounds from R. cordifolia can be adapted. The following protocols are based on established procedures for isolating anthraquinones, naphthoquinones, and other constituents from the roots of this plant.

General Extraction and Fractionation Workflow

The initial step in isolating compounds from Rubia cordifolia typically involves the extraction of the dried and powdered plant material with various organic solvents. The choice of solvent is crucial and depends on the polarity of the target compounds. A general workflow is depicted below.

Caption: General workflow for the extraction and isolation of compounds from Rubia cordifolia.

Detailed Protocol for Anthraquinone (B42736) and Naphthoquinone Isolation

This protocol is a composite based on several published methods for the isolation of quinone derivatives from R. cordifolia[4][5][6].

Materials:

-

Dried, powdered roots of Rubia cordifolia

-

Solvents: Methanol, Chloroform, Ethyl Acetate, n-Hexane, Acetone

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

HPLC grade solvents for preparative HPLC

Procedure:

-

Extraction:

-

Macerate 1 kg of powdered R. cordifolia root with 5 L of 80% methanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness. The chloroform and ethyl acetate fractions are typically rich in anthraquinones and naphthoquinones.

-

-

Column Chromatography:

-

Subject the chloroform fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

Final purification of individual compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., acetonitrile-water gradient).

-

-

Structure Elucidation:

-

The structure of the isolated pure compounds is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, DEPT, COSY, HMBC, HSQC) and Mass Spectrometry (MS - ESI-MS, HR-ESI-MS).

-

Biological Activities and Signaling Pathways of Rubia cordifolia Constituents

While specific biological activity data and modulated signaling pathways for this compound are not yet reported, numerous studies have investigated the extracts of R. cordifolia and its other well-characterized constituents.

Quantitative Data on Biological Activities

The following table summarizes some of the reported biological activities of compounds isolated from Rubia cordifolia.

| Compound/Extract | Biological Activity | Assay | Result (IC50/EC50) | Reference |

| R. cordifolia 70% ethanol (B145695) extract | Wnt signaling inhibition | Luciferase reporter assay | 2.5 µg/mL | [7] |

| R. cordifolia 70% ethanol extract | Notch signaling inhibition | Luciferase reporter assay | 25.6 µg/mL | [7] |

| Deoxybouvardin RA-V | Wnt signaling inhibition | Luciferase reporter assay | 50 ng/mL | [7][8] |

| Deoxybouvardin RA-V | Myc signaling inhibition | Luciferase reporter assay | 75 ng/mL | [7][8] |

| Deoxybouvardin RA-V | Notch signaling inhibition | Luciferase reporter assay | 93 ng/mL | [7][8] |

| Mollugin | Antifungal (vs. Valsa mali) | Mycelial growth inhibition | 79.08 µg/mL | [9] |

| 1,3,6-trihydroxy-2-methylanthraquinone | Antifungal (vs. Phytophthora capsici) | Mycelial growth inhibition | 4.86 µg/mL | [9] |

Table 2: Summary of Quantitative Biological Activity Data for Rubia cordifolia Extracts and Isolated Compounds.

Modulation of Cellular Signaling Pathways

Extracts of Rubia cordifolia and its purified compounds have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammation.

Caption: Signaling pathways modulated by Rubia cordifolia extracts and its constituents.

The inhibition of pathways like Wnt, Myc, and Notch by compounds such as Deoxybouvardin RA-V highlights the anticancer potential of R. cordifolia's constituents[7][8]. Furthermore, the extract's ability to inhibit the NLRP3 inflammasome and the IL-6/JAK2/STAT3 pathway provides a molecular basis for its traditional use in treating inflammatory conditions[10].

Future Directions and Conclusion

Rubia cordifolia remains a promising source of novel bioactive compounds with significant therapeutic potential. While much progress has been made in identifying and characterizing many of its constituents, some, like this compound, remain enigmatic. Future research should focus on the targeted isolation and complete structure elucidation of these less-studied compounds. A thorough investigation of their biological activities and mechanisms of action is also warranted.

This technical guide provides a consolidated resource for researchers, summarizing the current knowledge on the phytochemistry of R. cordifolia and providing detailed experimental frameworks for the isolation of its valuable natural products. The elucidation of the complete chemical profile of this plant, including the definitive structure and biological role of this compound, will undoubtedly open new avenues for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of anthraquinone derivatives from Rubia cordifolia (Rubiaceae) and their bioactivities against plant pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rubia cordifolia L. ameliorates DSS-induced ulcerative colitis in mice through dual inhibition of NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Biosynthesis of Rubifolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid, a pentacyclic triterpenoid (B12794562) isolated from Rubia cordifolia, represents a class of complex natural products with potential pharmacological applications.[1][2] While the precise biosynthetic pathway leading to this compound has not been fully elucidated, this technical guide provides a comprehensive overview of its putative synthesis based on the well-established principles of triterpenoid biosynthesis in plants. This document details the core enzymatic steps, from primary metabolites to the complex triterpenoid backbone, and subsequent modifications. It also includes detailed experimental protocols for researchers investigating this and related pathways, along with quantitative data from relevant studies to provide a comparative context.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound (C30H48O4) is proposed to follow the general triterpenoid pathway, which originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. This multi-step process can be divided into three main stages:

-

Formation of the C5 Isoprene Units: The pathway begins with the synthesis of the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), from acetyl-CoA via the MVA pathway.

-

Assembly of the C30 Squalene Backbone: IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to create the linear C30 hydrocarbon, squalene. This is subsequently epoxidized to 2,3-oxidosqualene (B107256).

-

Cyclization and Tailoring of the Triterpenoid Skeleton: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), which forms the pentacyclic triterpene backbone. This backbone is then further modified by a series of oxidation, hydroxylation, and other reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other enzymes, to yield the final product, this compound.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

References

The Biological Activity of Rubifolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of extracts from the plant Rubia cordifolia, from which Rubifolic acid is isolated. However, specific research on the isolated compound, this compound, is limited. This guide summarizes the known biological activities of Rubia cordifolia extracts and its major constituents, providing a context for the potential activities of this compound.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) identified in Rubia cordifolia (commonly known as Indian Madder or Manjistha), a plant with a long history of use in traditional Indian and Chinese medicine.[1][2] Extracts of Rubia cordifolia have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory activities.[1][3][4] While this compound is a known constituent, much of the research has focused on the synergistic effects of compounds within the plant's extracts or on other more abundant molecules like anthraquinones and cyclic hexapeptides. This document provides a comprehensive overview of the biological activities attributed to Rubia cordifolia, which may provide insights into the potential therapeutic applications of its components, including this compound.

Anticancer Activity

Extracts of Rubia cordifolia have shown promising cytotoxic effects against various cancer cell lines. The anticancer potential is often attributed to the presence of multiple bioactive compounds that can induce apoptosis and inhibit cell proliferation.

Table 1: Summary of Anticancer Activity of Rubia cordifolia Extracts

| Extract/Compound | Cell Line(s) | Key Findings | Reference(s) |

| Methanol Root Extract | HepG2 (Liver Carcinoma) | Exhibited the highest cytotoxicity among various extracts. | |

| Aqueous Root Extract | MDA-MB-231 (Breast Cancer) | Demonstrated cytotoxicity with an IC50 of 44 µg/ml. | |

| Methanol Fraction | HeLa (Cervical Cancer), HEp-2 (Larynx Carcinoma) | Showed potent inhibition of cancer cell lines with less cytotoxicity to normal kidney cells. | |

| Cyclic Hexapeptides (from R. cordifolia) | HeLa Cells | Inhibited Wnt, Myc, and Notch signaling pathways with low IC50 values. | |

| Mollugin (from R. cordifolia) | Lymphoid Leukemia | Showed significant activity in mice. |

Experimental Protocols

MTT Assay for Cytotoxicity:

The anti-proliferative nature of Rubia cordifolia extracts is commonly evaluated by the MTT assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, ME-180, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the plant extract or isolated compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

References

An In-depth Technical Guide to Triterpenoids from Rubia cordifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial climbing plant that has been a cornerstone of traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for centuries. While the plant is rich in a diverse array of phytochemicals, this guide focuses specifically on the triterpenoids, a class of compounds that have garnered significant scientific interest for their potential therapeutic applications. Researchers are actively exploring the anti-inflammatory, cytotoxic, and other pharmacological properties of triterpenoids isolated from Rubia cordifolia, paving the way for novel drug discovery and development. This technical guide provides a comprehensive overview of the triterpenoids found in Rubia cordifolia, detailing their extraction, isolation, and biological activities, with a focus on experimental protocols and the underlying molecular mechanisms.

Triterpenoids Identified in Rubia cordifolia

A number of triterpenoids have been isolated and identified from the roots and other parts of Rubia cordifolia. These primarily belong to the oleanane (B1240867) and arborane skeletal types. Notable examples include oleanolic acid and hederagenin.[1]

Experimental Protocols

Extraction of Triterpenoids

A common method for the extraction of triterpenoids from Rubia cordifolia involves solvent extraction. The following is a generalized protocol based on methodologies described in the scientific literature.

1. Preparation of Plant Material:

-

The roots of Rubia cordifolia are collected, washed, and air-dried in the shade.

-

The dried roots are then ground into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Method A: Methanol-Chloroform Extraction followed by Hexane (B92381) Fractionation: The powdered root material is extracted with a 1:1 mixture of methanol (B129727) and chloroform. The resulting crude extract is then partitioned with hexane to obtain a hexane fraction enriched with triterpenoids.[1]

-

Method B: Soxhlet Extraction with Ethanol: The powdered stem material is subjected to continuous hot percolation using a Soxhlet apparatus with 95% v/v ethanol.

-

Method C: Maceration with Acetone-Water: The powdered roots are macerated in a 1:1 mixture of acetone (B3395972) and water.

3. Concentration:

-

The solvent from the obtained extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Caption: General workflow for the extraction of triterpenoids.

Isolation and Purification of Triterpenoids

Column chromatography is a key technique for the isolation and purification of individual triterpenoids from the crude extract.

1. Preparation of the Column:

-

A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (60-120 mesh).

2. Loading the Sample:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

3. Elution:

-

A mobile phase, consisting of a solvent system of increasing polarity, is passed through the column to separate the compounds. Common solvent systems include gradients of n-hexane and ethyl acetate.

-

For instance, a stepwise elution with n-hexane/ethyl acetate/methanol/water in various ratios (e.g., 1:2:1:2, 2:3:2:3, 5:6:5:6 v/v) can be employed. Another mobile phase used is n-butanol:ethanol (6:4).[2]

4. Fraction Collection and Analysis:

-

Fractions of the eluate are collected sequentially.

-

Thin Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the desired triterpenoids.

-

Fractions with similar TLC profiles are pooled and further purified using techniques like preparative TLC or recrystallization to obtain pure compounds.

Caption: General workflow for the isolation and purification of triterpenoids.

Quantitative Data

The following tables summarize the quantitative data related to the biological activities of Rubia cordifolia extracts. It is important to note that data on the specific yields and cytotoxic activities of isolated triterpenoids from Rubia cordifolia are limited in the currently available literature. The presented data primarily pertains to crude extracts.

Table 1: Cytotoxic Activity of Rubia cordifolia Methanolic Extracts

| Cell Line | IC50 (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | 400 | [3] |

| HeLa (Cervical Cancer) | 290 | [4] |

| HepG2 (Liver Cancer) | 390 | [4] |

Table 2: Anti-inflammatory Activity of Rubia cordifolia Ethanolic Stem Extract

| Assay | Dose | % Inhibition | Reference |

| Carrageenan-induced Paw Edema | High Dose | 39.13 |

Biological Activities and Signaling Pathways

Triterpenoids from Rubia cordifolia, particularly oleanolic acid, have demonstrated significant anti-inflammatory and cytotoxic activities. A key mechanism underlying these effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of Rubia cordifolia triterpenoids are attributed to their ability to inhibit the production of pro-inflammatory mediators. Oleanolic acid, for instance, has been shown to suppress the activation of the NF-κB pathway.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for anti-inflammatory activity.

1. Animals:

-

Wistar albino rats of either sex (150-200 g) are used.

2. Acclimatization:

-

Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

3. Grouping:

-

Animals are divided into control, standard, and test groups.

4. Dosing:

-

The test group receives the isolated triterpenoid at a specific dose.

-

The standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

The control group receives the vehicle.

5. Induction of Edema:

-

One hour after dosing, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

6. Measurement of Paw Volume:

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

7. Calculation of Percentage Inhibition:

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Cytotoxic Activity

The cytotoxic effects of Rubia cordifolia extracts against various cancer cell lines have been documented. While specific data for isolated triterpenoids from this plant is emerging, the potential for these compounds in cancer research is significant.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

-

Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

3. Treatment:

-

Cells are treated with various concentrations of the isolated triterpenoid for a specified duration (e.g., 24, 48, 72 hours).

4. MTT Addition:

-

MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

5. Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

6. Absorbance Measurement:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Calculation of IC50:

-

The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway plays a crucial role in inflammation and cancer. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation and cell survival.

Oleanolic acid has been shown to inhibit NF-κB activation by suppressing the expression of MafK, a protein that can mediate the acetylation of the p65 subunit of NF-κB.[5] By reducing p65 acetylation, oleanolic acid can diminish the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Oleanolic acid inhibits the NF-κB signaling pathway.

Conclusion and Future Directions

The triterpenoids from Rubia cordifolia represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory and cytotoxic activities, mediated at least in part through the inhibition of the NF-κB signaling pathway, warrant further investigation. Future research should focus on the isolation and structural elucidation of novel triterpenoids from this plant, as well as the comprehensive evaluation of their biological activities using a wider range of in vitro and in vivo models. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their development as potential drug candidates for the treatment of inflammatory diseases and cancer. Furthermore, quantitative analysis of the major triterpenoid constituents in Rubia cordifolia from different geographical locations and at various stages of growth will be important for the standardization of its extracts for medicinal use.

References

- 1. Triterpenes from Rubia cordifolia L [journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubifolic Acid: A Technical Guide on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubifolic acid, a pentacyclic triterpenoid (B12794562) isolated from Rubia cordifolia and Galium verum, has been identified as a molecule of interest within natural product research. This technical guide synthesizes the currently available, though limited, information regarding its mechanism of action. While specific signaling pathways and molecular targets for this compound remain largely unelucidated in publicly accessible literature, this document provides a comprehensive overview of its known characteristics and discusses potential avenues of investigation based on the activities of structurally related compounds and the broader pharmacological profile of Rubia cordifolia extracts. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, highlighting the current knowledge gaps and proposing future research directions.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid of the ursane (B1242777) type.[1] Its chemical structure is defined as 3β,30-dihydroxy-urs-12-ene-28-oic acid, also known as 30-hydroxyursolic acid.[2][3][4] The compound has been isolated from the medicinal plant Rubia cordifolia, a cornerstone of traditional medicine systems for its purported therapeutic properties.[2][5]

While a significant body of research exists for the crude extracts of Rubia cordifolia and some of its other constituents, such as anthraquinones and bicyclic hexapeptides, this compound itself remains a relatively understudied molecule. The available literature suggests potential anti-oxidative, anti-tumor, and anti-inflammatory activities, although specific mechanistic details and quantitative data are scarce.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its extraction, purification, and formulation in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3β,30-dihydroxy-urs-12-ene-28-oic acid | [2][3][4] |

| Synonyms | 30-hydroxyursolic acid | [2][3][4] |

| CAS Number | 80489-65-2 | |

| Molecular Formula | C30H48O4 | |

| Molecular Weight | 472.7 g/mol | |

| Class | Pentacyclic Triterpenoid (Ursane type) | [1] |

Putative Mechanism of Action and Biological Activities

Anti-inflammatory, Antioxidant, and Anti-tumor Activities

A review on Rubia cordifolia mentions that this compound, along with the structurally similar Rubicoumaric acid, demonstrates anti-oxidative, anti-tumor, and anti-inflammatory activities.[5] Unfortunately, the primary studies that would provide quantitative data and mechanistic insights into these claims are not cited. Given the well-documented anti-inflammatory properties of other triterpenoids, including the parent compound ursolic acid, it is plausible that this compound acts on common inflammatory pathways.[1]

Potential Signaling Pathways (Hypothetical)

In the absence of direct experimental evidence for this compound, we can hypothesize its potential involvement in signaling pathways based on the known mechanisms of other pentacyclic triterpenoids and extracts from Rubia cordifolia. These should be considered avenues for future research rather than established mechanisms for this compound.

-

NF-κB Signaling Pathway: A common target for anti-inflammatory compounds. Inhibition of the NF-κB pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of inflammation and cell proliferation. Modulation of this pathway could explain potential anti-inflammatory and anti-tumor effects.

-

Nrf2 Signaling Pathway: As an antioxidant, this compound might activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.

The following diagram illustrates a hypothetical signaling pathway that could be investigated as a potential target for this compound's anti-inflammatory action.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Proposed Experimental Protocols

As no specific experimental protocols for elucidating the mechanism of action of this compound have been published, this section outlines general methodologies that could be employed to investigate its putative biological activities.

In Vitro Anti-inflammatory Activity Assessment

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) in appropriate media.

-

Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

-

Treatment: Treat the cells with varying concentrations of this compound prior to or concurrently with LPS stimulation.

-

Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytokine Quantification: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

-

Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., IκBα, p65 subunit of NF-κB, p38 MAPK).

In Vitro Antioxidant Activity Assessment

-

DPPH Radical Scavenging Assay: Measure the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

ABTS Radical Cation Decolorization Assay: Assess the capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Cellular Antioxidant Activity (CAA) Assay: Evaluate the antioxidant activity of this compound in a cell-based model, for example, using dichlorofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) production.

In Vitro Anti-tumor Activity Assessment

-

Cell Viability/Cytotoxicity Assay: Determine the effect of this compound on the viability of various cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a non-cancerous control cell line using assays such as MTT, MTS, or CellTiter-Glo.

-

Apoptosis Assay: Investigate the induction of apoptosis by this compound using techniques like Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

-

Cell Cycle Analysis: Analyze the effect of this compound on the cell cycle distribution of cancer cells using flow cytometry after propidium iodide staining.

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound like this compound.

Caption: A generalized workflow for the investigation of this compound's mechanism of action.

Quantitative Data

As of the date of this document, a thorough search of the scientific literature did not yield any specific quantitative data (e.g., IC50, EC50, Ki values) for the biological activities of this compound. The existing literature primarily consists of its isolation and identification, and its inclusion in lists of compounds found in plant extracts.

Conclusion and Future Directions

This compound is an identified natural product with putative anti-inflammatory, antioxidant, and anti-tumor properties. However, there is a significant lack of detailed research into its specific mechanism of action. The scientific community is encouraged to undertake further investigations to validate these suggested activities and to elucidate the underlying molecular mechanisms. Future research should focus on:

-

Systematic in vitro screening to confirm and quantify the biological activities of purified this compound.

-

Identification of specific molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies.

-

Elucidation of the signaling pathways modulated by this compound using molecular biology techniques.

-

In vivo studies in relevant animal models to assess the efficacy and safety of this compound.

This technical guide serves as a starting point for researchers, providing the known information and highlighting the substantial opportunities for novel discoveries in the pharmacology of this compound.

References

Unveiling the Therapeutic Potential of Rubia cordifolia and its Constituent, Rubifolic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia cordifolia L., commonly known as Indian Madder or Manjistha, is a perennial flowering plant that has been a cornerstone of traditional Ayurvedic and Chinese medicine for centuries.[1] Its roots, in particular, are renowned for their therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] Phytochemical investigations have revealed a rich and complex chemical profile, including a diverse array of anthraquinones, cyclic hexapeptides, and triterpenoids. Among the numerous compounds isolated from this plant is Rubifolic acid, a triterpenoid (B12794562) that, while identified as a key constituent, remains largely understudied for its specific biological activities. This technical guide aims to synthesize the current understanding of the therapeutic effects of Rubia cordifolia extracts and its better-characterized components, providing a framework for future research into the specific role of constituents like this compound. Due to the limited data exclusively on this compound, this paper will focus on the broader therapeutic activities of Rubia cordifolia extracts, with the understanding that this compound contributes to this collective bioactivity.

Quantitative Data on the Bioactivity of Rubia cordifolia Extracts and Isolated Compounds

The following tables summarize the quantitative data from various studies, highlighting the inhibitory and cytotoxic effects of Rubia cordifolia extracts and its prominent bioactive compounds.

Table 1: In Vitro Anti-proliferative Activity of Rubia cordifolia Root Extracts

| Cell Line | Extract Solvent | IC50 (µg/mL) |

| HepG2 | Methanol | 48.5 ± 2.1 |

| HeLa | Methanol | 65.3 ± 3.5 |

| ME-180 | Methanol | 72.8 ± 4.2 |

| HepG2 | Ethanol | 55.2 ± 2.8 |

| HeLa | Ethanol | 80.1 ± 4.9 |

| ME-180 | Ethanol | 95.4 ± 5.6 |

| HepG2 | Aqueous | > 100 |

| HeLa | Aqueous | > 100 |

| ME-180 | Aqueous | > 100 |

Data compiled from a study on the anti-proliferative properties of R. cordifolia extracts.

Table 2: Inhibitory Activity of Rubia cordifolia Extract and a Constituent Cyclic Hexapeptide on Cancer-Related Signaling Pathways in HeLa Cells

| Signaling Pathway | 70% Ethanolic Extract IC50 (µg/mL) | Cyclic Hexapeptide 6 IC50 (ng/mL) |

| Wnt | 2.5 | 50 |

| Myc | - | 75 |

| Notch | 25.6 | 93 |

IC50 values represent the concentration that inhibited luciferase induction by 50%.[1][2]

Table 3: Inhibitory Effects of Anthraquinones from Aerial Parts of Rubia cordifolia on NO Production in LPS-Stimulated RAW 264.7 Macrophage Cells

| Compound | IC50 (µmol·L⁻¹) |

| Cordifoquinone A (1) | 14.05 |

| Cordifoquinone C (3) | 23.48 |

| Known Anthraquinone (10) | 29.23 |

This data highlights the anti-inflammatory potential of specific compounds within R. cordifolia.[3]

Key Experimental Methodologies

A comprehensive understanding of the therapeutic potential of Rubia cordifolia necessitates a detailed examination of the experimental protocols employed in its study.

In Vitro Anti-proliferative Assay

-

Objective: To determine the cytotoxic effects of R. cordifolia extracts on various cancer cell lines.

-

Cell Lines: HepG2 (human liver cancer), HeLa (human cervical cancer), and ME-180 (human cervical cancer) cells were used.

-

Methodology:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Varying concentrations of methanol, ethanol, and aqueous extracts of R. cordifolia root were added to the wells.

-

After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance was measured at 570 nm, and the IC50 values were calculated.

-

Cancer Signaling Pathway Inhibition Assay

-

Objective: To evaluate the inhibitory effect of R. cordifolia extract and its isolated compounds on specific cancer-related signaling pathways.

-

Cell Line: HeLa cells were utilized.

-

Methodology:

-

HeLa cells were transiently transfected with luciferase reporter constructs specific for signaling pathways such as Wnt and Notch.

-

Cells were pre-treated with various concentrations of the 70% ethanolic extract of R. cordifolia or the isolated cyclic hexapeptide 6 for 30 minutes.

-

The respective signaling pathways were then induced.

-

After 4 to 6 hours, the cells were harvested, and luciferase activity was measured to determine the level of pathway inhibition.

-

Nitric Oxide (NO) Production Inhibition Assay

-

Objective: To assess the anti-inflammatory activity of isolated anthraquinones by measuring the inhibition of NO production.

-

Cell Line: RAW 264.7 macrophage cells were used.

-

Methodology:

-

RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the isolated anthraquinones.

-

After a 24-hour incubation period, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.

-

The IC50 values for NO production inhibition were then calculated.

-

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

The therapeutic effects of Rubia cordifolia are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and experimental workflows.

Caption: Experimental workflow for evaluating the therapeutic effects of Rubia cordifolia.

Caption: Key signaling pathways modulated by Rubia cordifolia bioactives.

Conclusion and Future Directions

The existing body of research strongly supports the therapeutic potential of Rubia cordifolia extracts, demonstrating significant anti-proliferative and anti-inflammatory activities. These effects are attributed to the plant's rich phytochemical composition, which modulates critical signaling pathways, including PI3K/AKT, Wnt, and NF-κB. While compounds like anthraquinones and cyclic hexapeptides have been identified as key contributors to this bioactivity, the specific role of other constituents, such as this compound, remains to be elucidated.

Future research should prioritize the isolation and comprehensive biological evaluation of individual compounds from Rubia cordifolia, including this compound. This will enable a more precise understanding of their mechanisms of action and potential synergistic effects. Such studies are crucial for the development of novel, targeted therapeutics derived from this valuable medicinal plant. A deeper investigation into the specific molecular targets of this compound could unveil new avenues for drug discovery and development.

References

- 1. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic Acid Derivatives from Rubus ulmifolius Inhibit Staphylococcus aureus Biofilm Formation and Improve Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities [mdpi.com]

Rubifolic Acid: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid, a pentacyclic triterpenoid (B12794562) isolated from the roots of Rubia cordifolia, has garnered interest within the scientific community for its potential therapeutic properties.[1][2] Rubia cordifolia, commonly known as Indian Madder, has a long history of use in traditional medicine for various ailments, including inflammation, cancer, and skin disorders.[1][2][3] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biological activities, putative mechanisms of action, and the experimental methodologies used in its investigation. It is important to note that while this compound is a known constituent of Rubia cordifolia, a significant portion of the available research has been conducted on crude extracts or fractions of the plant, rather than on the isolated compound. Therefore, this review critically distinguishes between data obtained from extracts and that which can be directly attributed to this compound.

Chemical and Physical Properties

This compound is a triterpenoid with the chemical formula C30H48O4 and a molecular weight of 472.7 g/mol . Its structure is characterized by a five-ring carbon skeleton, a common feature among a class of compounds known for their diverse biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H48O4 |

| Molecular Weight | 472.7 g/mol |

| Exact Mass | 472.355255 |

| PSA | 77.76 Ų |

| XLogP3 | 7.0 |

| Boiling Point | 592.9 ± 50.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 326.4 ± 26.6 °C |

| Refractive Index | 1.568 |

Biological Activities of Rubia cordifolia Extracts Containing this compound

While specific quantitative data on the biological activity of isolated this compound is limited in the current literature, various extracts of Rubia cordifolia have demonstrated significant anti-inflammatory and anticancer properties. These activities are attributed to the synergistic effects of its various phytochemical constituents, including anthraquinones, hexapeptides, and triterpenoids like this compound.

Anti-inflammatory Activity

Extracts of Rubia cordifolia have shown promising anti-inflammatory effects in preclinical studies.

Table 2: Anti-inflammatory Activity of Rubia cordifolia Extracts

| Extract Type | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| Ethanolic Stem Extract | Rats | Carrageenan-induced paw edema | 20 mg/kg | Not specified | |

| Ethanolic Stem Extract | Rats | Carrageenan-induced paw edema | 40 mg/kg | 39.13% | |

| Methanolic Root Extract | Rats | Carrageenan-induced paw edema | 100 mg/kg | 72.13% (at 6 hrs) | |

| Methanolic Root Extract | Rats | Carrageenan-induced paw edema | 200 mg/kg | 87.23% (at 6 hrs) | |

| Methanolic Root Extract | Rats | Carrageenan-induced paw edema | 300 mg/kg | 80.78% (at 6 hrs) |

Anticancer Activity

Various extracts of Rubia cordifolia have been evaluated for their cytotoxic effects against several cancer cell lines.

Table 3: Anticancer Activity of Rubia cordifolia Extracts

| Extract Type | Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| Aqueous Root Extract | HeLa | Not specified | 212.68 | |

| Dichloromethane Fraction | Human leukaemia (HL-60) | Not specified | 8.57 | |

| Dichloromethane Fraction | Human histiocytic lymphoma (U937) | Not specified | 10.51 | |

| Methanol Fraction | Human cervical cancer (HeLa) | Not specified | 23.12 | |

| Methanol Fraction | Human larynx carcinoma (HEp-2) | Not specified | 38.13 | |

| Aqueous Root Extract | Breast cancer (MDA-MB-231) | Sulforhodamine B | 44 |

Experimental Protocols

General Extraction and Fractionation of Rubia cordifolia Roots

The following workflow illustrates a general procedure for obtaining extracts and fractions from Rubia cordifolia roots for biological screening.

Caption: General workflow for extraction and isolation.

Carrageenan-Induced Paw Edema Assay

This assay is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

-

Animal Model: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test extract (e.g., ethanolic extract of Rubia cordifolia) or standard drug (e.g., Indomethacin) is administered orally. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.

-

Cell Culture: Cancer cell lines (e.g., HeLa, HL-60) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test extract or compound.

-

After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

-

Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Putative Mechanism of Action

The precise molecular mechanism of action of this compound has not been elucidated. However, based on the known mechanisms of other pentacyclic triterpenoids, a potential mechanism can be proposed. Pentacyclic triterpenoids are known to exert their anti-inflammatory and anticancer effects through the modulation of multiple signaling pathways.

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of pentacyclic triterpenoids are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. A plausible mechanism for this compound could involve the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rubifolic Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubifolic acid, a pentacyclic triterpenoid, is a bioactive compound predominantly isolated from Rubia cordifolia L. (Rubiaceae), a plant with a long history of use in traditional medicine.[1] This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound, as well as an overview of its potential therapeutic applications based on its known biological activities. The information is intended to guide researchers in the efficient isolation of this compound for further investigation in drug discovery and development.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for the development of effective extraction and purification strategies.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol [2] |

| Appearance | Not explicitly stated in reviewed literature |

| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and DMSO.[3] |

Extraction Protocols

While specific optimized protocols for the extraction of this compound are not extensively detailed in the available literature, the following methods, based on the extraction of other secondary metabolites from Rubia cordifolia, can be adapted and optimized.

Method 1: Serial Exhaustive Extraction

This method is designed to separate compounds based on their polarity.[3]

Materials:

-

Dried and powdered root of Rubia cordifolia

-

Dichloromethane

-

Ethyl acetate

-

Ethanol

-

Shaker

-

Filtration apparatus

-

Rotary evaporator

Protocol:

-

Defatting: Macerate 100g of powdered Rubia cordifolia root material in hexane at room temperature (approximately 20-25°C) for 8-10 hours on a shaker.

-

Filter the mixture and collect the plant material. Repeat the hexane extraction twice more to ensure complete removal of nonpolar constituents.

-

Extraction: Air-dry the defatted plant material. Subsequently, perform sequential extractions with solvents of increasing polarity: dichloromethane, followed by ethyl acetate, and finally ethanol. For each solvent, macerate the plant material for 8-10 hours, filter, and repeat the extraction twice.

-

Concentration: Pool the filtrates for each solvent separately and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extracts. This compound is expected to be present in the less polar fractions, such as the dichloromethane or ethyl acetate extracts.

Method 2: Soxhlet Extraction

This method is suitable for continuous extraction and can be more efficient than maceration.[4]

Materials:

-

Dried and powdered root of Rubia cordifolia

-

80% Methanol (B129727) (or Ethanol)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

Protocol:

-

Place a known quantity of powdered Rubia cordifolia root into a thimble.

-

Assemble the Soxhlet apparatus with 80% methanol in the boiling flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours, optimization may be required).

-

After extraction, concentrate the methanolic extract using a rotary evaporator to obtain the crude extract.

Note on Optimization: The efficiency of both extraction methods can be optimized by adjusting parameters such as the solid-to-solvent ratio, extraction time, and temperature. For instance, a solid-to-solvent ratio of 1:10 to 1:20 (w/v) and an extraction temperature of around 60°C have been suggested for similar plant materials.

Purification Protocol

Following crude extraction, purification is essential to isolate this compound. While a specific HPLC protocol for this compound was not found, a general approach using column chromatography followed by HPLC is recommended.

1. Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude extract (from the dichloromethane or ethyl acetate fraction of the serial extraction) in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

2. High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is generally suitable for the separation of triterpenoids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection (wavelength to be determined based on the UV spectrum of this compound) or mass spectrometry (MS).

-

Procedure:

-

Dissolve the partially purified fractions from column chromatography in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run the gradient program to separate the components.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

-

Biological Activities and Potential Signaling Pathways

Extracts from Rubia cordifolia have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. While the specific mechanisms of this compound are not yet fully elucidated, the activities of the whole plant extract suggest potential modulation of key signaling pathways.

Anti-Inflammatory Activity:

-

Ethanolic extracts of Rubia cordifolia have shown significant anti-inflammatory activity in animal models, potentially through the inhibition of the prostaglandin (B15479496) pathway.[5]

-

Other compounds from Rubia species have been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation.[6][7][8]

Anti-Cancer Activity:

-

Extracts of Rubia cordifolia have exhibited cytotoxic effects against various cancer cell lines.[9][10]

-

Studies on other phytochemicals suggest that the anti-cancer effects could be mediated through the modulation of signaling pathways such as PI3K/Akt and Wnt.[1][11][12][13] The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells. The Wnt signaling pathway is involved in cell fate determination and proliferation, and its dysregulation is a hallmark of many cancers.

Experimental Workflows and Signaling Pathways (Visualizations)

The following diagrams illustrate the general experimental workflow for the extraction and purification of this compound and the potential signaling pathways that may be modulated by this compound, based on the activity of related compounds and extracts.

Caption: General workflow for this compound extraction.

Caption: Putative signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. The protocols outlined in this document provide a foundation for the extraction and purification of this compound. However, it is crucial to note that further optimization of these methods is necessary to achieve high yields and purity.

Future research should focus on:

-

Developing and validating a specific and robust HPLC method for the quantification of this compound in Rubia cordifolia extracts.

-

Conducting detailed studies to elucidate the precise mechanisms of action of purified this compound on the NF-κB, PI3K/Akt, and Wnt signaling pathways.

-

Evaluating the in vivo efficacy and safety of this compound in relevant disease models.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be explored and potentially translated into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. statperson.com [statperson.com]

- 5. ijrap.net [ijrap.net]

- 6. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journaljabb.com [journaljabb.com]

- 11. mdpi.com [mdpi.com]

- 12. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

High-Yield Isolation Protocol for Rubifolic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction